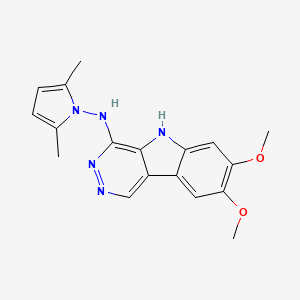
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- is a complex heterocyclic compound that belongs to the pyridazinoindole family This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole moiety, along with various functional groups such as methoxy and dimethylpyrrol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- typically involves multi-step reactions. One common method includes the alkylation of pyridazinoindole with alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The hydrazinolysis of mono and di-esters formed during these reactions yields the target hydrazides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often use halogenating agents such as bromine (Br2) or chlorine (Cl2) under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Some notable applications include:
Cancer Therapy: This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell growth and survival.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Pharmacological Studies: The compound’s unique structure allows it to interact with various biological targets, making it valuable for pharmacological research.
Wirkmechanismus
The mechanism of action of 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, as a PI3K inhibitor, it interferes with the PI3K/AKT/mTOR signaling pathway, which is essential for cell proliferation and survival . By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- include:
Pyridazine Derivatives: These compounds share the pyridazine ring structure and exhibit various biological activities.
Pyridazinone Derivatives: These compounds contain a pyridazinone ring and are known for their pharmacological properties.
Uniqueness
What sets 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- apart is its unique combination of functional groups and its ability to inhibit PI3K, making it a promising candidate for targeted cancer therapy .
Eigenschaften
CAS-Nummer |
121638-63-9 |
|---|---|
Molekularformel |
C18H19N5O2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(2,5-dimethylpyrrol-1-yl)-7,8-dimethoxy-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C18H19N5O2/c1-10-5-6-11(2)23(10)22-18-17-13(9-19-21-18)12-7-15(24-3)16(25-4)8-14(12)20-17/h5-9,20H,1-4H3,(H,21,22) |
InChI-Schlüssel |
RVIWACAJBMAAJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1NC2=C3C(=CN=N2)C4=CC(=C(C=C4N3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


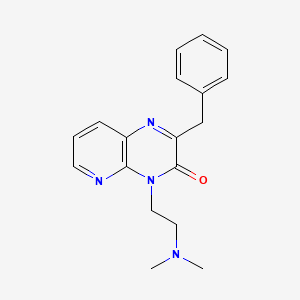
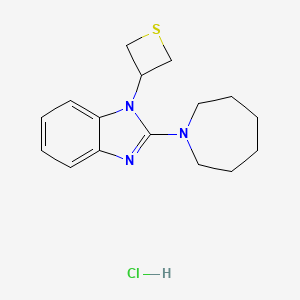
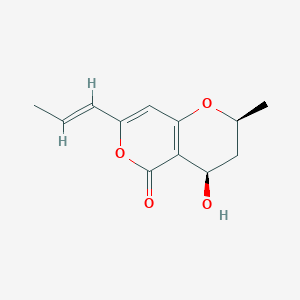
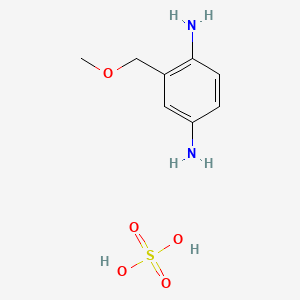
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
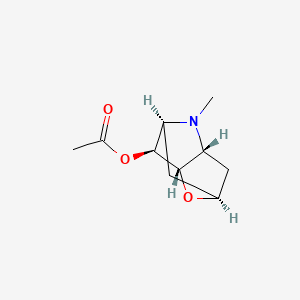
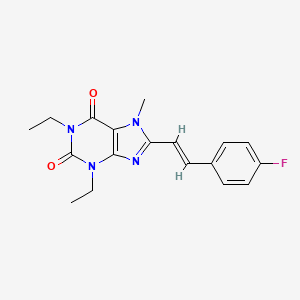
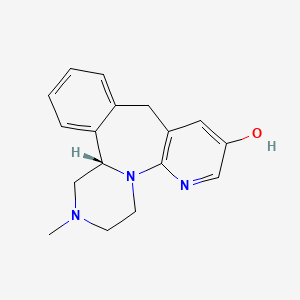


![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
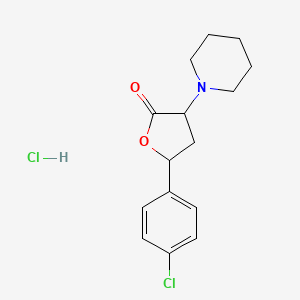

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
